2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which undergoes [3+2]-cycloaddition to yield the desired isoquinoline derivative .
Chemical Reactions Analysis
2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes . For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:
1,4-dihydroxy isoquinoline: Known for its use in the synthesis of various pharmaceuticals.
Tetrahydroisoquinoline: Widely studied for its biological activities and applications in medicinal chemistry.
Benzimidazo[2,1-a]isoquinoline: Synthesized using environmentally friendly methods and studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H9N3O7 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9N3O7/c22-14-4-2-1-3-11(14)19-17(23)9-5-7-12(20(25)26)16-13(21(27)28)8-6-10(15(9)16)18(19)24/h1-8,22H |
InChI Key |
YDDWBBUHKZAEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)O |
Origin of Product |
United States |
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